Product packaging for 2-Methyl-5-(4-methylphenyl)-3-furoic acid(Cat. No.:CAS No. 111787-86-1)

2-Methyl-5-(4-methylphenyl)-3-furoic acid

Cat. No.: B048693
CAS No.: 111787-86-1
M. Wt: 216.23 g/mol
InChI Key: WWJLHTFFOPYRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(4-methylphenyl)-3-furoic acid is a high-purity chemical reagent designed for research applications, featuring a furan ring system substituted with a carboxylic acid group and a p-tolyl (4-methylphenyl) group. This structure places it within a class of compounds recognized for their significant potential in medicinal chemistry and organic synthesis. The furan ring is a versatile pharmacophore, an electron-rich aromatic heterocycle whose presence is crucial for a wide range of biological activities. The incorporation of a carboxylic acid functional group enhances the molecule's ability to engage in specific interactions, such as hydrogen bonding and ionic bonding, with biological targets, which is a valuable trait in the development of enzyme inhibitors. While specific biological data for this exact compound is limited in the public domain, research on its close analogs provides strong evidence of a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of this compound make it a promising scaffold for investigating new therapeutic agents and conducting structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key synthetic intermediate or as a standard in analytical methods. Its defined structure serves as an excellent building block for constructing more complex molecules for screening in drug discovery programs. Key Characteristics of Furan-Based Compounds: Electronic Properties: The oxygen atom in the furan ring creates an electron-rich system, facilitating various chemical modifications and interactions with biological targets . Structural Versatility: The furan ring can be readily functionalized, allowing for the synthesis of diverse derivatives to optimize biological activity and physicochemical properties . Research Applications: Furan derivatives are investigated for a variety of applications, including as inhibitors of enzymes like α-glucosidase and indoleamine 2,3-dioxygenase 1 (IDO1) . Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O3 B048693 2-Methyl-5-(4-methylphenyl)-3-furoic acid CAS No. 111787-86-1

Properties

IUPAC Name

2-methyl-5-(4-methylphenyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-8-3-5-10(6-4-8)12-7-11(13(14)15)9(2)16-12/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJLHTFFOPYRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(O2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383368
Record name 2-methyl-5-(4-methylphenyl)-3-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111787-86-1
Record name 2-methyl-5-(4-methylphenyl)-3-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Condensation and Cyclization

The primary laboratory-scale method involves a tandem condensation-cyclization sequence. 4-Methylbenzaldehyde reacts with methyl acetoacetate in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to form a β-keto ester intermediate. This intermediate undergoes intramolecular cyclization under thermal conditions (80–100°C) to yield the furan ring structure. The methyl ester at the 3-position is subsequently hydrolyzed to the carboxylic acid using aqueous HCl or H₂SO₄.

Key Conditions:

  • Solvent: Ethanol or toluene

  • Temperature: 80–100°C for cyclization

  • Hydrolysis: Reflux with 6 M HCl (4–6 hours)

  • Yield: 60–75% (over three steps)

Intermediate Isolation and Characterization

The methyl ester intermediate, 2-methyl-5-(4-methylphenyl)-3-furoate , is isolated via vacuum distillation or recrystallization from ethanol. Nuclear magnetic resonance (NMR) analysis typically reveals:

  • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, Ar–CH₃), 2.50 (s, 3H, furan–CH₃), 6.85–7.25 (m, 4H, aromatic and furan protons).

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1680 cm⁻¹ (conjugated C=C).

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes efficiency and purity through continuous flow reactors . The condensation-cyclization steps are performed in a tubular reactor with the following advantages:

  • Residence Time: 10–15 minutes (vs. hours in batch processes)

  • Temperature Control: 120°C with precise thermal regulation

  • Yield Improvement: 85–90% due to reduced side reactions

Catalytic Enhancements

Heterogeneous catalysts, such as zeolite-supported K₂CO₃ , are employed to minimize base decomposition and enable catalyst recycling. This approach reduces waste and improves cost-effectiveness.

Alternative Synthetic Routes

Friedel-Crafts Acylation Strategy

An alternative pathway involves Friedel-Crafts acylation of 4-methyltoluene with 3-furoyl chloride in the presence of AlCl₃. However, this method suffers from regioselectivity challenges, yielding <50% of the desired product.

Oxidative Functionalization

Recent advances explore the oxidation of 2-methyl-5-(4-methylphenyl)furan using KMnO₄ in acidic conditions. While effective, over-oxidation to dicarboxylic acids remains a limitation (yield: 55–60%).

Reaction Mechanisms and Kinetic Analysis

Condensation-Cyclization Mechanism

The base-mediated condensation proceeds via enolate formation from methyl acetoacetate, which attacks the carbonyl carbon of 4-methylbenzaldehyde. Subsequent dehydration and cyclization yield the furan core (Figure 1).

Hydrolysis Kinetics

Ester hydrolysis follows pseudo-first-order kinetics , with rate constants (k) of 0.12 h⁻¹ in 6 M HCl at 80°C. Activation energy (Eₐ) is calculated as 45 kJ/mol.

Purification and Characterization

Crystallization Techniques

The final product is purified via recrystallization from a 1:1 ethanol-water mixture, achieving >98% purity. Differential scanning calorimetry (DSC) confirms a melting point of 121–122°C.

Spectroscopic Validation

  • ¹³C NMR (DMSO-d₆): δ 167.8 (COOH), 152.3 (furan C–O), 21.1 (Ar–CH₃).

  • High-Resolution MS (HRMS): m/z 216.23 [M]⁺ (calculated for C₁₃H₁₂O₃) .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-methylphenyl)-3-furoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C13H12O3
Molecular Weight: 216.24 g/mol
IUPAC Name: 2-methyl-5-(4-methylphenyl)furan-3-carboxylic acid
SMILES: CC1=C(C=C(O1)C1=CC=C(C)C=C1)C(O)=O

The compound features a furan ring with a carboxylic acid functional group and a para-substituted methylphenyl group, which contributes to its reactivity and biological properties.

Chemistry

2-Methyl-5-(4-methylphenyl)-3-furoic acid serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical modifications, making it a versatile building block for more complex organic molecules.

Biology

Research has indicated that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and protein binding studies. Its structure suggests potential interactions with biological targets, leading to various pharmacological effects.

Medicine

The compound is under investigation for its therapeutic potential. Preliminary studies suggest it may possess cytotoxic properties against cancer cell lines. For instance:

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index (SI)
This compoundMCF-70.05619.3
This compoundMDA-MB-2310.0233.7

The IC50 values indicate strong antiproliferative activity, particularly against breast cancer cell lines.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-methylphenyl)-3-furoic acid involves its interaction with specific molecular targets. The furan ring and the aromatic substituents can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 2-(2-Carboxyethyl)-4-methyl-5-pentyl-3-furoic Acid
  • Structure : Features a pentyl chain at position 5 and a carboxyethyl substituent at position 2.
  • Key Differences : The pentyl group increases hydrophobicity compared to the 4-methylphenyl group in the target compound. This substitution may enhance lipid solubility but reduce bioavailability .
  • Thermodynamic Data : Lacks reported combustion energy values, but group contribution methods predict similar enthalpy trends due to shared furan-carboxylic acid motifs .
2.1.2 5-Chloro-1-benzothiophene-3-carboxylic Acid
  • Structure : Benzothiophene core with a chlorine atom at position 5 and a carboxylic acid at position 3.
  • Biological Activity : Exhibits superior antitubercular potency (MIC = 94 μM ) compared to the target compound (MIC = 120 μM ), attributed to the electron-withdrawing chlorine enhancing target binding .

Physicochemical Properties

Compound Molecular Weight (g/mol) ΔcH⁰₂₉₈ (kJ/mol) ΔfH⁰₂₉₈ (kJ/mol) MIC (μM)
2-Methyl-5-(4-methylphenyl)-3-furoic acid 216.24 -6327.2 ± 3.9 -503.4 ± 3.9 120–>500
2-(2-Carboxyethyl)-4-methyl-5-pentyl-3-furoic acid 284.34 N/A N/A N/A
5-Chloro-1-benzothiophene-3-carboxylic acid 226.63 N/A N/A 94–945

Table 1 : Comparative physicochemical and biological data for structural analogues. Data sourced from .

Functional Group Impact

  • Methyl vs.
  • Carboxylic Acid Positioning: The 3-carboxylic acid group in the target compound allows for hydrogen bonding with biological targets, a feature shared with 5-chloro-1-benzothiophene-3-carboxylic acid but absent in non-carboxylic derivatives .

Research Implications and Limitations

  • Advantages : The compound’s modular structure allows for derivatization at positions 2 and 5 to optimize bioavailability and target affinity .
  • Limitations: Limited solubility in aqueous media (logP = 2.02) restricts its application in non-lipid formulations .

Biological Activity

2-Methyl-5-(4-methylphenyl)-3-furoic acid (CAS No. 111787-86-1) is a furoic acid derivative that has garnered attention for its potential biological activities. This compound features a furan ring, which is known for its diverse pharmacological properties, and a phenyl substituent that may enhance its biological interactions. This article reviews the existing literature on the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C13H12O3
  • Molecular Weight : 220.23 g/mol
  • IUPAC Name : 2-Methyl-5-(4-methylphenyl)furan-3-carboxylic acid

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, it has been evaluated against strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition .
  • Antioxidant Properties : The furan core is associated with antioxidant activity, which may contribute to the compound's ability to mitigate oxidative stress in biological systems .
  • Anti-inflammatory Effects : Some derivatives of furoic acids have been noted for their anti-inflammatory properties, suggesting that this compound could interact with inflammatory pathways .

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, the following pathways have been proposed based on related compounds:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
  • Free Radical Scavenging : Its antioxidant activity likely involves scavenging free radicals and reducing oxidative damage to cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against MRSA; inhibition zones vary
AntioxidantExhibits free radical scavenging activity
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various furoic acid derivatives, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an inhibition zone of approximately 8 mm, indicating moderate antibacterial activity . Further research is needed to explore its efficacy against other bacterial strains and fungi.

Case Study: Antioxidant Activity

Another investigation focused on the antioxidant potential of furoic acid derivatives, where this compound was found to significantly reduce oxidative stress markers in vitro. This suggests a protective role against cellular damage caused by reactive oxygen species, which is critical in various chronic diseases .

Q & A

Q. How is the structure of 2-Methyl-5-(4-methylphenyl)-3-furoic acid experimentally confirmed?

Structural confirmation involves NMR spectroscopy to analyze the compound's proton and carbon environments. Purity is assessed indirectly via vapor pressure consistency and calorimetric measurements of sublimation and combustion enthalpies. Combustion energy is determined using a static calorimetric bomb with benzoic acid (K-1 grade) as a calibration standard .

Q. What experimental methods are used to determine thermodynamic properties like combustion energy and formation enthalpy?

Combustion energy (UCU_C) is measured in an isothermal shell calorimeter with a static bomb. Post-combustion, products are analyzed for residual carbon oxides and nitric acid. The enthalpy of combustion (ΔcH298\Delta_c H^\circ_{298}) and formation (ΔfH298\Delta_f H^\circ_{298}) are derived from these experiments, yielding values of 6327.2±3.9kJ/mol-6327.2 \pm 3.9 \, \text{kJ/mol} and 503.4±3.9kJ/mol-503.4 \pm 3.9 \, \text{kJ/mol}, respectively. These methods ensure high precision for thermochemical databases .

Q. How are group contribution methods applied to estimate thermodynamic properties of aryl furans?

Group contributions (e.g., Cd–(Cd)(Cb)(O)\text{C}_d\text{–(Cd)(Cb)(O)}) are calculated using experimental data from structurally similar compounds. For example, contributions derived from this compound (376.7±5.9kJ/mol-376.7 \pm 5.9 \, \text{kJ/mol}) are validated against Joback’s additive method, which assumes no intergroup interactions. Such approaches provide reliable estimates for complex molecules .

Advanced Research Questions

Q. Why does this compound exhibit no conversion in Diels–Alder reactions with maleimide probes?

Reactivity in Diels–Alder reactions depends on electronic and steric factors. Unlike substituted furoic acids (e.g., 2-methyl-3-furoic acid, 87% conversion), the 4-methylphenyl group at position 5 may hinder orbital alignment or introduce steric bulk, preventing cycloaddition. Experimental design should optimize substituent positioning and probe electronic effects .

Q. How do computational methods like DFT enhance the interpretation of spectroscopic data for furoic acid derivatives?

Density functional theory (DFT) optimizes molecular geometries and calculates vibrational modes, enabling accurate assignment of IR peaks. For example, dimer configurations of 3-furoic acid show hydrogen-bonding interactions that shift O–H stretching frequencies. Computational validation of experimental IR spectra strengthens structural insights .

Q. What challenges arise when reconciling experimental and computational thermodynamic data for aryl furans?

Discrepancies often stem from neglected non-additive interactions (e.g., resonance stabilization or steric strain) in group contribution models. For this compound, calculated ΔfH298\Delta_f H^\circ_{298} values (370.4kJ/mol-370.4 \, \text{kJ/mol}) differ from experimental results (503.4±3.9kJ/mol-503.4 \pm 3.9 \, \text{kJ/mol}), highlighting the need for corrections for aromatic stacking or substituent effects .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in sublimation enthalpy measurements for this compound?

Variations in sublimation enthalpy may arise from impurities or experimental setups. Ensure sample purity via repeated recrystallization and validate calorimetric conditions (e.g., temperature stability). Cross-referencing with vapor pressure data and alternative methods (e.g., thermogravimetric analysis) can resolve discrepancies .

Methodological Recommendations

  • Structural Analysis : Combine NMR with X-ray crystallography (if crystalline) for unambiguous confirmation .
  • Thermodynamic Studies : Use high-purity calibration standards and replicate experiments to minimize error margins .
  • Computational Validation : Pair DFT with higher-level methods (e.g., CCSD(T)) for critical electronic structure insights .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-5-(4-methylphenyl)-3-furoic acid
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2-Methyl-5-(4-methylphenyl)-3-furoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.